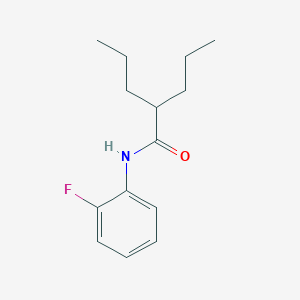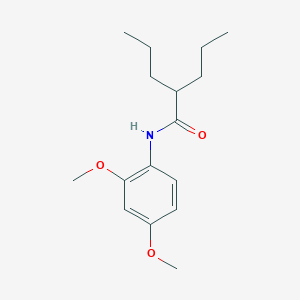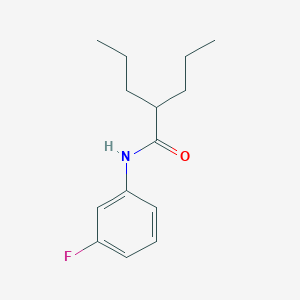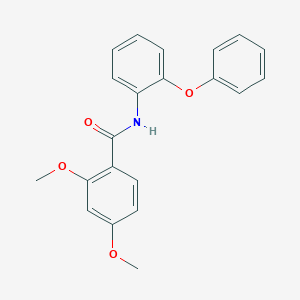
2-(2,4-dichlorophenoxy)-N-(2,6-diisopropylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N-(2,6-diisopropylphenyl)propanamide, commonly known as DCPA, is a selective herbicide that is widely used in agriculture to control broadleaf weeds. It belongs to the chemical class of propanil analogs and has a molecular weight of 406.3 g/mol. DCPA is a white crystalline solid that is insoluble in water, but soluble in organic solvents.
作用機序
DCPA works by inhibiting the growth of broadleaf weeds through the inhibition of photosynthesis and cell division. It targets the protoporphyrinogen oxidase enzyme, which is essential for the synthesis of chlorophyll in plants. DCPA disrupts the electron transport chain in the chloroplasts, leading to the accumulation of toxic intermediates and ultimately, the death of the plant.
Biochemical and Physiological Effects:
DCPA has been shown to have low toxicity to mammals, birds, and aquatic organisms. However, it can be toxic to bees and other pollinators. DCPA is rapidly metabolized in the liver and excreted in the urine. It does not accumulate in the body and has a short half-life.
実験室実験の利点と制限
DCPA is a useful tool for studying the effects of herbicides on plant growth and development. It is relatively easy to use and has a high degree of selectivity for broadleaf weeds. However, DCPA can be expensive, and its use may be limited by its potential toxicity to pollinators.
将来の方向性
1. Development of new herbicides based on the structure of DCPA that have improved efficacy and lower toxicity to non-target organisms.
2. Investigation of the effects of DCPA on the soil microbiome and its potential impact on soil health.
3. Study of the molecular mechanisms underlying the selectivity of DCPA for broadleaf weeds.
4. Development of new methods for the synthesis of DCPA that are more environmentally friendly and cost-effective.
5. Investigation of the potential use of DCPA as a treatment for certain types of cancer.
In conclusion, DCPA is a selective herbicide that has been widely used in agriculture for many years. Its mechanism of action involves the inhibition of photosynthesis and cell division in broadleaf weeds. DCPA has low toxicity to mammals, birds, and aquatic organisms, but can be toxic to bees and other pollinators. Future research directions include the development of new herbicides based on the structure of DCPA, investigation of its effects on the soil microbiome, and its potential use in cancer treatment.
合成法
DCPA can be synthesized by reacting 2,4-dichlorophenol with 2,6-diisopropylaniline in the presence of a base and a dehydrating agent. The reaction yields 2-(2,4-dichlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide, which is then converted to DCPA by reacting with propionic anhydride in the presence of a base.
科学的研究の応用
DCPA has been extensively studied for its herbicidal properties and its effects on the environment. It is commonly used in turfgrass management and in the production of vegetables, fruits, and ornamental plants. DCPA has also been studied for its potential use in the treatment of certain types of cancer.
特性
分子式 |
C21H25Cl2NO2 |
|---|---|
分子量 |
394.3 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N-[2,6-di(propan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C21H25Cl2NO2/c1-12(2)16-7-6-8-17(13(3)4)20(16)24-21(25)14(5)26-19-10-9-15(22)11-18(19)23/h6-14H,1-5H3,(H,24,25) |
InChIキー |
XBUHVWSNQXXEON-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
正規SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



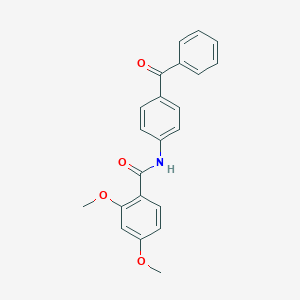
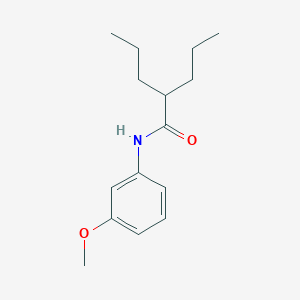
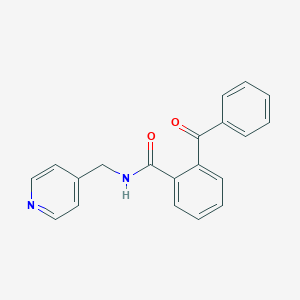
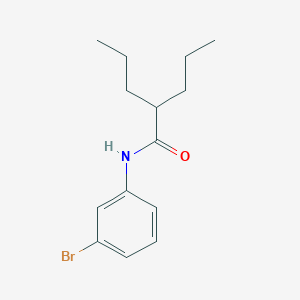



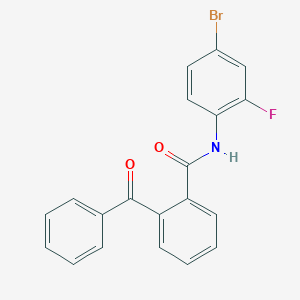
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-dimethoxybenzamide](/img/structure/B290342.png)
